![molecular formula C14H10N2O6S B3870763 N-[(3-nitrophenyl)sulfonyl]-2-oxo-2-phenylacetamide](/img/structure/B3870763.png)
N-[(3-nitrophenyl)sulfonyl]-2-oxo-2-phenylacetamide
Overview
Description
N-[(3-nitrophenyl)sulfonyl]-2-oxo-2-phenylacetamide is a useful research compound. Its molecular formula is C14H10N2O6S and its molecular weight is 334.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.02595722 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as sulfonamide derivatives, have been known to interact with various biological targets
Mode of Action
It’s known that sulfonamide derivatives can interact with their targets through various mechanisms . For instance, they can bind to the active sites of enzymes, thereby inhibiting their function . More research is required to elucidate the specific interactions between this compound and its targets.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . For example, some sulfonamide derivatives can inhibit the synthesis of folic acid in bacteria, thereby affecting their growth and proliferation
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antimicrobial, antiviral, and anti-inflammatory effects . More research is needed to determine the specific effects of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
N-[(3-nitrophenyl)sulfonyl]-2-oxo-2-phenylacetamide plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and repair . The compound binds to the active site of DHFR, inhibiting its activity and thereby affecting the folate metabolism pathway. Additionally, this compound has been observed to interact with other biomolecules such as carbonic anhydrase and matrix metalloproteinases, further highlighting its diverse biochemical properties .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to induce cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation . This compound also influences cell signaling pathways, particularly those involved in apoptosis and cell survival. For instance, it can modulate the expression of genes related to apoptosis, leading to increased cell death in cancerous cells. Furthermore, this compound affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes such as DHFR and carbonic anhydrase, inhibiting their activity and disrupting their normal function . This inhibition leads to a cascade of molecular events, including changes in gene expression and enzyme activity. Additionally, this compound can activate or inhibit signaling pathways, further influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and persistent changes in cellular function. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the hematopoietic system . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as DHFR and carbonic anhydrase . These interactions can alter the metabolic flux within cells, leading to changes in metabolite levels and overall cellular metabolism. The compound’s ability to inhibit key enzymes in these pathways highlights its potential as a therapeutic agent for targeting metabolic disorders and cancer .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is also influenced by its solubility and stability, which are critical factors for its effective use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound is primarily localized to the cytoplasm and nucleus, where it interacts with enzymes and other biomolecules to exert its effects. This localization is essential for its activity, as it allows this compound to effectively inhibit enzyme activity and modulate cellular processes at the subcellular level .
Properties
IUPAC Name |
N-(3-nitrophenyl)sulfonyl-2-oxo-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6S/c17-13(10-5-2-1-3-6-10)14(18)15-23(21,22)12-8-4-7-11(9-12)16(19)20/h1-9H,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDRHRMVHKTTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


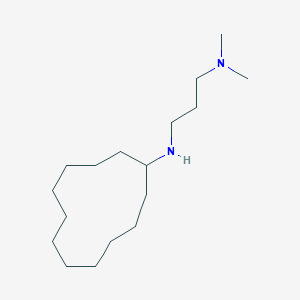
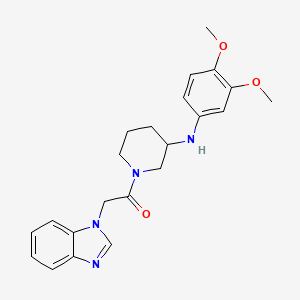
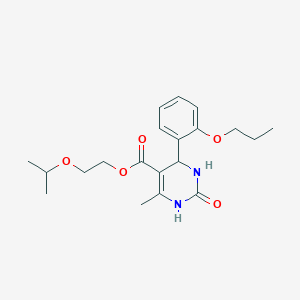
![4-[(E)-[[4-(1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B3870726.png)
![[(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea](/img/structure/B3870727.png)
![3-[(4-fluorobenzyl)thio]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B3870738.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2-dimethylpiperazine](/img/structure/B3870740.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B3870744.png)
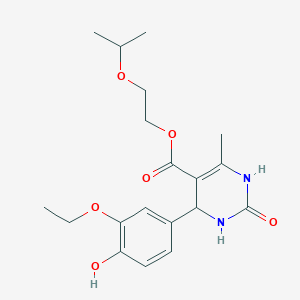
![[6,8,9-Trimethyl-4-(pyridin-3-yl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B3870764.png)
![2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B3870767.png)
![2-{N-[1-(2-thienyl)ethylidene]ethanehydrazonoyl}-1H-indene-1,3(2H)-dione](/img/structure/B3870770.png)
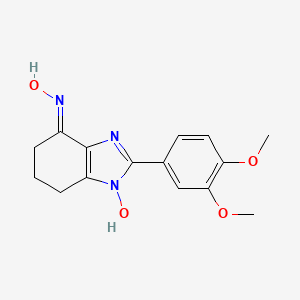
![4-[(2Z)-2-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazin-1-YL]-N-(2-bromo-5-chloro-4-methylphenyl)-6-(morpholin-4-YL)-1,3,5-triazin-2-amine](/img/structure/B3870780.png)
